

Anagryne: Molecular Profile and Spectroscopic Analysis

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Compound of Interest

Compound Name: Anagryne

Cat. No.: B1206953

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Anagryne is a tetracyclic quinolizidine alkaloid found predominantly in plants of the *Lupinus* genus (lupins).[1] It is of significant interest due to its teratogenic effects in livestock, where ingestion during gestation can lead to congenital disabilities known as "crooked calf disease". [1] Its biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] This document provides a detailed overview of its molecular formula, spectroscopic characteristics, and the experimental protocols used for its analysis.

Molecular and Physicochemical Properties

Anagryne is a complex alkaloid with a rigid, bridged tetracyclic structure.[3] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ N ₂ O	[4][5][6][7]
Molecular Weight	244.33 g/mol	[4][5][6]
IUPAC Name	(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0 ^{2,7} .0 ^{10,15}]heptadeca-2,4-dien-6-one	[4]
CAS Number	486-89-5	[4][5][6]
Appearance	Pale yellow glass	[5]
Solubility	Soluble in water, alcohol, chloroform; slightly soluble in ether, benzene.	[5]

Spectroscopic Data

The structural elucidation and quantification of **anagyrine** rely on several key spectroscopic techniques. While complete peak lists are proprietary or embedded in older literature, this section outlines the methods and expected data based on **anagyrine**'s structure, which includes an α -pyridone ring, a quinolizidine core, tertiary amines, and various aliphatic protons.

NMR spectroscopy is crucial for determining the stereochemistry and detailed structure of **anagyrine**. [8] Studies have utilized ¹H NMR, ¹³C NMR, and 2D NMR techniques for its characterization. [8]

Table 2.1: Expected ¹H NMR Chemical Shift Ranges Solvent: CDCl₃ (unless otherwise specified)

Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic/Vinylic (α -pyridone ring)	6.0 - 7.5	Protons on the α -pyridone ring are deshielded.
Aliphatic (Quinolizidine core)	1.0 - 4.0	Complex overlapping signals from the saturated ring system. Protons adjacent to nitrogen atoms will be further downfield.

Table 2.2: Expected ^{13}C NMR Chemical Shift Ranges Solvent: CDCl_3

Carbon Type	Expected Chemical Shift (δ , ppm)	Reference
Carbonyl (Amide $\text{C}=\text{O}$)	160 - 170	Characteristic for the α -pyridone lactam.
Aromatic/Vinylic ($\text{C}=\text{C}$)	100 - 150	Carbons of the α -pyridone ring.
Aliphatic ($\text{C}-\text{N}$, $\text{C}-\text{C}$)	20 - 70	Carbons within the quinolizidine skeleton.
Note: A reference to a ^{13}C NMR spectrum for anagryne in [9] CDCl_3 exists in the literature.		

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or HPLC-MS/MS), is the primary technique for the sensitive detection and quantification of **anagryne** in complex matrices like plant tissues.[\[10\]](#)[\[11\]](#)

Table 2.3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Parameters

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[11]
Parent Ion (m/z)	245.2	[11] (Corresponds to $[M+H]^+$ for $C_{15}H_{20}N_2O$)
Detection Mode	Multiple Reaction Monitoring (MRM)	[11]
Capillary Voltage	5500 V	[11]
Source Temperature	500 °C	[11]

IR spectroscopy can be used to identify the key functional groups present in the **anagryne** molecule.

Table 2.4: Expected Characteristic IR Absorptions

Functional Group	Characteristic Absorption (cm^{-1})	Notes
C-H Stretch (Aliphatic)	2850 - 2950	Ubiquitous C-H bonds in the quinolizidine core.[12]
C-H Stretch (Aromatic/Vinylic)	3010 - 3100	C-H bonds on the α -pyridone ring.[13]
C=O Stretch (Amide)	1630 - 1690	Strong absorption from the lactam carbonyl group in the α -pyridone ring.[12]
C=C Stretch (Aromatic)	1500 - 1700	Carbon-carbon double bonds within the aromatic ring system.[13]
C-N Stretch	1000 - 1350	Stretching vibrations of the carbon-nitrogen bonds in the tertiary amine and amide groups.

Experimental Protocols

Detailed and validated protocols are essential for the reliable isolation, identification, and quantification of **anagyryne**.

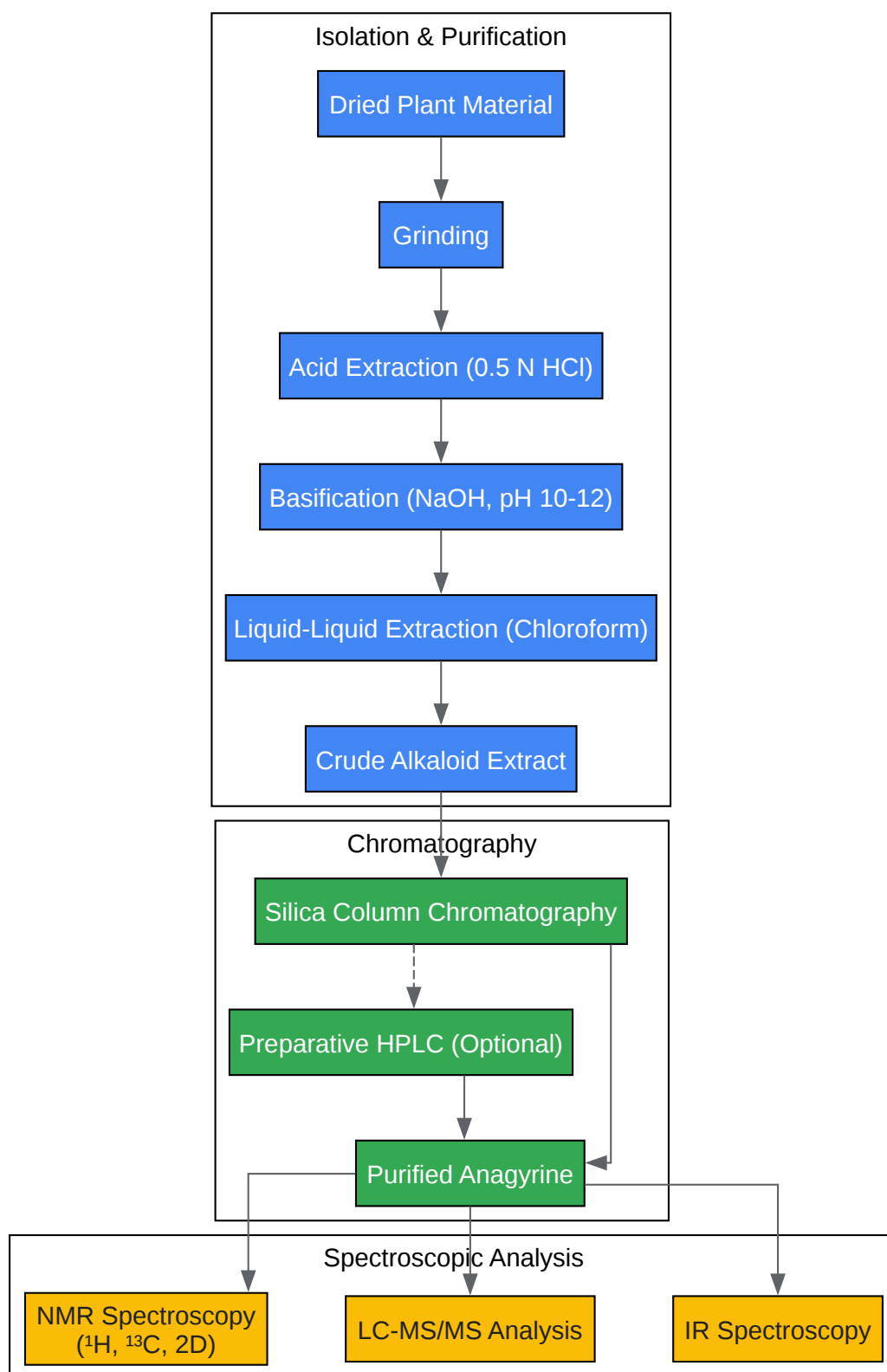
This protocol describes a general method for extracting and purifying **anagyryne** from dried Lupinus plant material.[\[1\]](#)[\[14\]](#)

- Grinding and Extraction:
 - Finely grind dried and powdered plant material (e.g., 100 g) using a laboratory mill.[\[1\]](#)
 - Suspend the ground material in 500 mL of 0.5 N HCl and stir at room temperature for 4-6 hours.[\[1\]](#) This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.
 - Separate the acidic extract from the plant debris via vacuum filtration. Repeat the extraction on the residue to ensure completeness.[\[1\]](#)
- Acid-Base Liquid-Liquid Extraction:
 - Pool the acidic extracts and adjust the pH to 10-12 with 5 N NaOH to deprotonate the alkaloids into their free-base form.[\[1\]](#)
 - Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like chloroform (4 x 100 mL).[\[14\]](#) The free-base alkaloids will partition into the organic layer.
- Concentration and Chromatographic Purification:
 - Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.[\[1\]](#)
 - Prepare a silica gel column and load the dissolved crude extract.
 - Elute the column with a chloroform-methanol gradient, starting with 100% chloroform and gradually increasing the methanol concentration.[\[1\]](#)[\[14\]](#)

- Monitor the collected fractions by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure **anagyrine**.
- Combine the pure fractions and evaporate the solvent to obtain purified **anagyrine**.[\[14\]](#)
- Dissolve 5-10 mg of purified **anagyrine** in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[\[14\]](#)
- Transfer the solution to an NMR tube for analysis.
- For quantitative NMR (qNMR), add a known amount of an internal standard.[\[14\]](#)
- Standard Preparation: Prepare a stock solution of **anagyrine** analytical standard (e.g., 1 mg/mL in methanol) and create a series of calibration standards (e.g., 1-200 ng/mL) by serial dilution.[\[11\]](#)
- Sample Preparation: Dissolve the sample (e.g., purified material or crude extract) in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[\[14\]](#)
- Chromatographic Analysis: Inject the standards and samples into an HPLC system, typically equipped with a C18 column, coupled to a triple quadrupole mass spectrometer for MRM analysis.[\[11\]](#)

Visualization of Workflows and Interactions

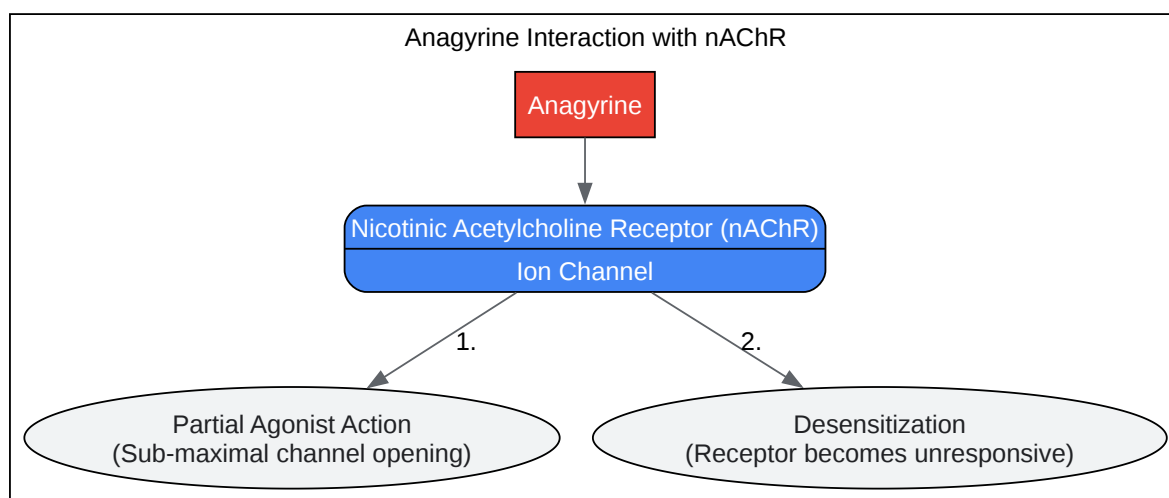
The following diagram illustrates the general workflow for the isolation and characterization of **anagyrine**.



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Workflow for **Anagyrine** Isolation and Analysis.

Anagryne's primary biological effect involves its direct interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as both a partial agonist and a desensitizer.[2][15]



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Anagryne's dual action on nAChRs.

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